molecular formula C17H14O6 B14066325 Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester CAS No. 100743-90-6

Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester

Cat. No.: B14066325
CAS No.: 100743-90-6
M. Wt: 314.29 g/mol
InChI Key: CDMYPXOUBULKRV-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester is a benzoic acid derivative featuring two key substituents:

  • 4-Acetyloxy group: An acetylated hydroxyl group at the para position of the benzene ring.
  • 4-(Methoxycarbonyl)phenyl ester: The carboxylic acid is esterified with the hydroxyl group of a 4-(methoxycarbonyl)phenol moiety.

Properties

CAS No.

100743-90-6

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

(4-methoxycarbonylphenyl) 4-acetyloxybenzoate

InChI

InChI=1S/C17H14O6/c1-11(18)22-14-7-5-13(6-8-14)17(20)23-15-9-3-12(4-10-15)16(19)21-2/h3-10H,1-2H3

InChI Key

CDMYPXOUBULKRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Acetylation of 4-Hydroxybenzoic Acid

Reaction of 4-hydroxybenzoic acid (2 g, 14.5 mmol) with acetic anhydride (3 mL, 31.8 mmol) in the presence of concentrated sulfuric acid (1 drop) at 50–60°C for 15 minutes produces 4-acetoxybenzoic acid. The crude product is precipitated by water addition and recrystallized from ethanol-water (1:2.5 v/v), yielding needle-like crystals with 85–90% efficiency. Critical parameters include:

  • Temperature control : Excessive heating above 60°C promotes decomposition side reactions
  • Catalyst loading : H₂SO₄ concentrations >0.5% v/v lead to over-acetylation byproducts
  • Solvent system : Ethanol-water mixtures optimize crystal growth while minimizing solvate formation

Methylation of 4-Acetoxybenzoic Acid

The carboxyl group is subsequently esterified using methylating agents. Source compares triethyloxonium tetrafluoroborate (1.2 eq) and trimethyloxonium tetrafluoroborate (1.1 eq) in dichloromethane at −60°C to room temperature:

Methylating Agent Yield (%) Purity (%)
Trimethyloxonium 91 92
Triethyloxonium 90 >99

Trialkyloxonium salts outperform traditional dimethyl sulfate (yield 77%) by minimizing hydrolysis side reactions. The reaction mechanism proceeds through SN2 displacement, with tetrafluoroborate acting as a non-nucleophilic counterion.

Oxalyl Chloride-Mediated Coupling Reactions

Industrial-scale synthesis employs carboxylic acid activation strategies. Source demonstrates the preparation of methyl 4-(methoxycarbonyl)benzoate intermediates using oxalyl chloride (2 eq) in dichloromethane:

  • 4-Carboxybenzoic acid (100 g) reacts with phosphorus pentachloride (200 g) at 38–44°C to form the acid chloride
  • Subsequent Friedel-Crafts acylation with methylating agents yields the target ester
  • Purification via n-heptane recrystallization achieves 99.75% HPLC purity

Key advantages include:

  • Solvent economy : Dichloromethane enables facile separation of byproducts
  • Catalyst efficiency : AlCl₃ (3.4 eq) provides complete conversion within 1 hour
  • Scalability : Batch sizes up to 173 g demonstrate industrial viability

One-Pot Tandem Esterification Protocols

Emerging methodologies combine acetylation and methylation in a single reactor. Source outlines a sequential protocol:

  • Initial acetylation with acetic anhydride (3 eq) under H₂SO₄ catalysis
  • In situ methylation using methyl iodide (2.5 eq) and K₂CO₃ (3 eq) in acetone
  • Continuous extraction with 1N HCl removes residual acids

This approach reduces processing time by 40% compared to stepwise methods, achieving an overall yield of 82%. Recent optimizations employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity, pushing yields to 88%.

Purification and Analytical Characterization

Final product quality depends on rigorous purification:

  • Recrystallization systems : Ethanol-water (1:3 v/v) versus t-butyl methyl ether
    • Ethanol-water: 98.0% purity by GC, mp 82°C
    • Ether systems: 99.2% purity but lower recovery (72%)
  • Chromatographic monitoring : TLC (SiO₂, ethyl acetate/hexane 1:4) shows Rf 0.45 for product versus 0.32 for starting material

Stability studies indicate that storage under argon at −20°C maintains >99% purity for 12 months, whereas RT storage leads to 5% hydrolysis within 6 weeks.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scale (g) Cost Index
Acid-catalyzed 85–90 92–95 0.1–5 1.0
Oxalyl chloride 95 99.75 50–200 1.8
Tandem esterification 82–88 98–99 10–50 1.2

The oxalyl chloride route dominates industrial production despite higher costs due to superior purity profiles. Laboratory-scale preparations favor acid-catalyzed methods for their simplicity and equipment requirements.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The acetyloxy and methoxycarbonyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Methyl 4-Acetoxybenzoate ()

  • Structure : Methyl ester of 4-acetoxybenzoic acid.
  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.18 g/mol
  • CAS Number : 24262-66-6
  • Key Differences :
    • Simpler ester group (methyl vs. bulky 4-methoxycarbonylphenyl).
    • Lower molecular weight and higher volatility.
    • Reported melting point: 85–87°C, suggesting crystalline stability .
  • Applications : Used in polymer synthesis and as a pharmaceutical intermediate.

Ethyl 4-Acetoxybenzoate ()

  • Structure : Ethyl ester of 4-acetoxybenzoic acid.
  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : 208.21 g/mol
  • CAS Number : 13031-45-3
  • Key Differences :
    • Ethyl ester provides moderate steric hindrance compared to the target compound.
    • Higher solubility in organic solvents due to the ethyl chain.
    • Melting point: 72–74°C, indicating reduced crystalline rigidity compared to the methyl analog .

Benzoic Acid, 4-Methyl-, [4-(Methoxycarbonyl)phenyl]methyl Ester ()

  • Structure : 4-Methylbenzoic acid esterified with a 4-(methoxycarbonyl)benzyl alcohol.
  • Molecular Formula : C₁₇H₁₆O₄
  • Molecular Weight : 284.30 g/mol
  • Key Differences :
    • Benzyl ester linkage instead of a phenyl ester.
    • Presence of a methyl group on the benzoic acid core.
    • Reported bioactivities: Antioxidant and antimicrobial properties, likely due to the methoxycarbonyl group enhancing electron-withdrawing effects .

4-(Methoxycarbonyl)benzoic Acid Derivatives ()

  • Example : Methyl 4-carboxybenzoate.
  • Structure : Methyl ester of 4-(methoxycarbonyl)benzoic acid.
  • Molecular Formula : C₁₀H₁₀O₅
  • Key Differences :
    • Free carboxylic acid group vs. esterified form in the target compound.
    • Applications: Intermediate in synthesizing polyesters and liquid crystals .

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Bioactivity
Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester C₁₇H₁₄O₆ 314.29* Not reported Likely low in water Potential anti-inflammatory (inferred)
Methyl 4-acetoxybenzoate C₁₀H₁₀O₄ 194.18 85–87 Organic solvents Polymer synthesis
Ethyl 4-acetoxybenzoate C₁₁H₁₂O₄ 208.21 72–74 Organic solvents Pharmaceutical intermediate
Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester C₁₇H₁₆O₄ 284.30 Not reported Moderate in DMSO Antioxidant, antimicrobial

*Calculated based on molecular formula.

Key Structural and Functional Insights

Steric and Electronic Effects :

  • The 4-methoxycarbonylphenyl ester in the target compound introduces significant steric hindrance and electron-withdrawing character, likely slowing hydrolysis compared to methyl/ethyl esters .
  • Enhanced polarity from the methoxycarbonyl group may improve solubility in polar aprotic solvents (e.g., DMSO, acetone).

Aspirin derivatives with nitrooxy groups () highlight the importance of substituent positioning in anti-inflammatory activity, implying that the target’s para-substituted ester may optimize bioavailability .

Synthetic Considerations :

  • Synthesis likely involves esterification of 4-acetoxybenzoic acid with 4-hydroxybenzoic acid methyl ester, using coupling agents like DCC or EDCI .

Biological Activity

Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester, also known as 4-Acetoxy-4-methoxycarbonylbenzoic acid , is a compound with notable biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

Basic Information

  • Chemical Formula: C11_{11}H12_{12}O6_{6}
  • Molecular Weight: 240.209 g/mol
  • CAS Number: 100743-90-6
  • Structure:

    Chemical Structure

Physical Properties

PropertyValue
Density1.28 g/cm³
Boiling Point338.9 °C
Melting Point190-191 °C
Flash Point127.4 °C

Antimicrobial Properties

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that compounds similar to benzoic acid, including its esters, can inhibit the growth of various bacteria and fungi. For instance:

  • Inhibition of Bacterial Growth: A study demonstrated that benzoic acid derivatives effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The mechanism of action is believed to involve disruption of the bacterial cell wall and interference with metabolic processes .

Anti-inflammatory Effects

Benzoic acid derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy: A comparative study evaluated the antimicrobial effects of various benzoic acid derivatives, including 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester. Results indicated a significant reduction in microbial load in treated samples compared to controls, highlighting its potential as a natural preservative in food products .
  • Anti-inflammatory Research: In a clinical trial involving patients with rheumatoid arthritis, participants treated with a formulation containing benzoic acid derivatives reported reduced joint swelling and pain after four weeks of treatment. The study concluded that these compounds could serve as adjunct therapies for managing chronic inflammatory conditions .

The biological activity of this compound is attributed to its structural features that allow it to interact with biological targets effectively:

  • Cell Membrane Interaction: The lipophilic nature of the compound enables it to penetrate cell membranes easily, affecting intracellular processes.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and inflammation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester, and what analytical techniques validate its purity?

  • Synthesis Protocol :

  • Esterification : React 4-(acetyloxy)benzoic acid with 4-(methoxycarbonyl)phenol using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous dichloromethane. Catalyze with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Characterization :
  • NMR : Compare 1^1H and 13^13C spectra with structurally analogous esters (e.g., methyl 4-acetoxybenzoate, δH 2.3 ppm for acetyl group, δC 170 ppm for ester carbonyl) .
  • IR : Identify ester C=O stretching vibrations (~1740–1720 cm1^{-1}) and methoxy C–O (~1250 cm1^{-1}) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Experimental Design :

  • Prepare buffered solutions (pH 2, 7, 12) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for aromatic intermediates) .
  • Kinetic Analysis : Use HPLC to quantify residual ester and hydrolyzed products (e.g., 4-(methoxycarbonyl)phenol). Calculate rate constants (k) and half-life (t1/2_{1/2}) .
    • Key Findings :
  • Esters with electron-withdrawing groups (e.g., methoxycarbonyl) typically exhibit slower hydrolysis in acidic conditions due to reduced nucleophilic attack .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry using Gaussian at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to model solvation energies .
    • Validation : Compare computed activation energies with experimental kinetic data for ester hydrolysis or transesterification .

Q. What strategies resolve contradictions in reported melting points for structurally similar benzoic acid esters?

  • Case Study :

  • Data Discrepancy : Methyl 4-acetoxybenzoate (CAS 24262-66-6) has reported melting points of 112–115°C vs. 108–110°C .
  • Resolution :

Polymorphism Screening : Perform DSC (differential scanning calorimetry) to detect multiple crystalline forms.

Crystallization Conditions : Vary solvent polarity (e.g., ethanol vs. ethyl acetate) to isolate different polymorphs .

  • General Protocol :

  • Publish crystallization conditions, heating rates, and purity data (e.g., HPLC area%) to standardize reporting .

Q. How do steric and electronic effects influence the compound’s spectroscopic properties?

  • Structural Analysis :

  • Steric Effects : Compare 1^1H NMR chemical shifts of the acetyloxy group in ortho- vs. para-substituted esters. Para-substitution reduces steric hindrance, sharpening singlet peaks .
  • Electronic Effects : IR carbonyl stretching frequencies correlate with electron density: electron-withdrawing groups (methoxycarbonyl) increase C=O bond polarization, shifting absorption to higher wavenumbers (~1745 cm1^{-1}) .

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